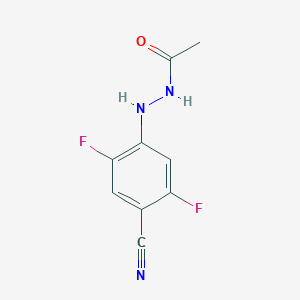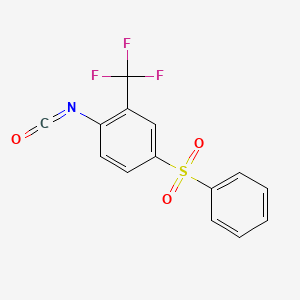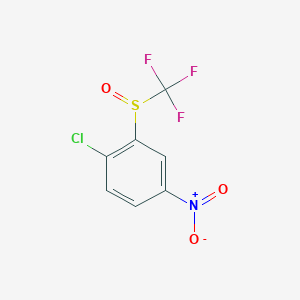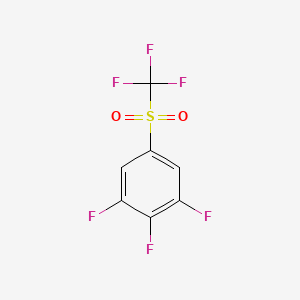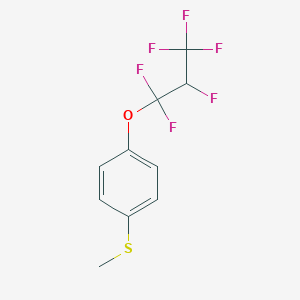![molecular formula C15H14F6N2O B6313333 4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93% CAS No. 302899-84-9](/img/structure/B6313333.png)
4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93% (4-[3,5-BTPB]) is a widely used organic compound, with a variety of applications in scientific research and industrial processes. 4-[3,5-BTPB] is a colorless, crystalline solid, with a melting point of 153-155°C and a boiling point of 274-276°C. It is soluble in water, alcohol, and other organic solvents. 4-[3,5-BTPB] is a versatile compound, with a variety of properties and applications, making it an important tool for chemical research.
Mécanisme D'action
4-[3,5-BTPB] has a variety of mechanisms of action, depending on its application. In enzyme inhibition, 4-[3,5-BTPB] binds to the active site of the enzyme, preventing it from catalyzing the desired reaction. In catalytic activity, 4-[3,5-BTPB] acts as a Lewis acid, promoting the formation of the desired product. In organic synthesis, 4-[3,5-BTPB] acts as a nucleophile, reacting with electrophilic species to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3,5-BTPB] depend on its application. In enzyme inhibition, 4-[3,5-BTPB] can inhibit the activity of enzymes, leading to changes in biochemical pathways and physiological processes. In catalytic activity, 4-[3,5-BTPB] can promote the formation of desired products, leading to changes in biochemical pathways and physiological processes. In organic synthesis, 4-[3,5-BTPB] can be used to synthesize desired products, leading to changes in biochemical pathways and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3,5-BTPB] has several advantages for laboratory experiments. It is a colorless, crystalline solid, with a melting point of 153-155°C and a boiling point of 274-276°C, making it easy to work with and store. It is also soluble in water, alcohol, and other organic solvents, making it easy to use in a variety of experiments. 4-[3,5-BTPB] also has a variety of mechanisms of action, making it a versatile tool for chemical research.
However, 4-[3,5-BTPB] also has some limitations. It is a relatively unstable compound, with a short shelf-life. It is also toxic, and should be handled with care. In addition, 4-[3,5-BTPB] is relatively expensive, making it cost-prohibitive for some experiments.
Orientations Futures
For 4-[3,5-BTPB] include further research into its mechanisms of action, as well as its applications in organic synthesis and catalytic activity. In addition, further research into the biochemical and physiological effects of 4-[3,5-BTPB] is needed to better understand its potential uses in medicine and other fields. Finally, research into more cost-effective methods of synthesizing 4-[3,5-BTPB] is needed to make it more widely available for research and industrial applications.
Méthodes De Synthèse
4-[3,5-BTPB] is synthesized using a two-step process. First, 3,5-bis(trifluoromethyl)phenol is reacted with anhydrous ammonia in an aqueous solution. This reaction produces 4-[3,5-bis(trifluoromethyl)phenoxy]benzenediamine. The second step involves the reaction of the amine with aqueous ammonia and acetic anhydride. This reaction yields 4-[3,5-bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93% (4-[3,5-BTPB]).
Applications De Recherche Scientifique
4-[3,5-BTPB] is used in a variety of scientific research applications, including enzyme inhibition, catalytic activity, and the synthesis of organic molecules. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. 4-[3,5-BTPB] is also used in the synthesis of fluorescent dyes, which are used in a variety of applications, including medical imaging and drug delivery.
Propriétés
IUPAC Name |
4-[3-(difluoromethyl)-5-(trifluoromethyl)phenoxy]benzene-1,3-diamine;fluoromethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F5N2O.CH3F/c15-13(16)7-3-8(14(17,18)19)5-10(4-7)22-12-2-1-9(20)6-11(12)21;1-2/h1-6,13H,20-21H2;1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLWZCBSSTXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CF.C1=CC(=C(C=C1N)N)OC2=CC(=CC(=C2)C(F)(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

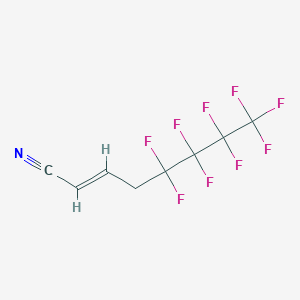

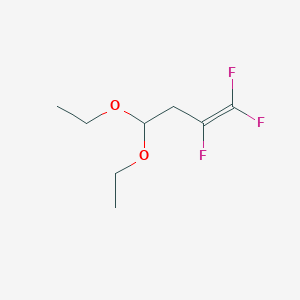
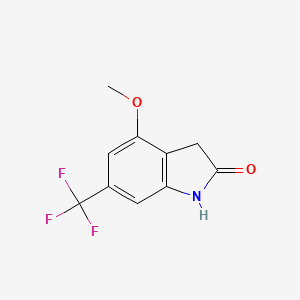
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)
